molecular formula C25H28Cl2N4O2 B12747801 11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride CAS No. 88939-82-6

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride

Cat. No.: B12747801
CAS No.: 88939-82-6
M. Wt: 487.4 g/mol
InChI Key: XDFPAMQSSWXAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridoquinazoline core, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride involves multiple steps. The process typically begins with the formation of the pyridoquinazoline core, followed by the introduction of the carboxamide group and the 2-(1-methylethyl) substituent. The final step involves the addition of the N-(4-(3-pyridinyl)butyl) group and the formation of the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening methods helps in identifying the best conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrido(2,1-b)quinazoline derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Quinazoline derivatives: These compounds have a quinazoline core and are studied for their diverse biological activities.

Uniqueness

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(3-pyridinyl)butyl)-, dihydrochloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

88939-82-6

Molecular Formula

C25H28Cl2N4O2

Molecular Weight

487.4 g/mol

IUPAC Name

11-oxo-2-propan-2-yl-N-(4-pyridin-3-ylbutyl)pyrido[2,1-b]quinazoline-8-carboxamide;dihydrochloride

InChI

InChI=1S/C25H26N4O2.2ClH/c1-17(2)19-8-10-22-21(14-19)25(31)29-16-20(9-11-23(29)28-22)24(30)27-13-4-3-6-18-7-5-12-26-15-18;;/h5,7-12,14-17H,3-4,6,13H2,1-2H3,(H,27,30);2*1H

InChI Key

XDFPAMQSSWXAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)NCCCCC4=CN=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.